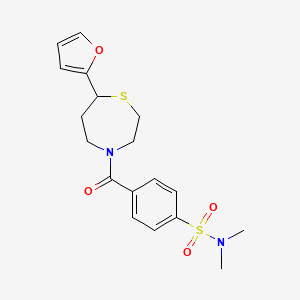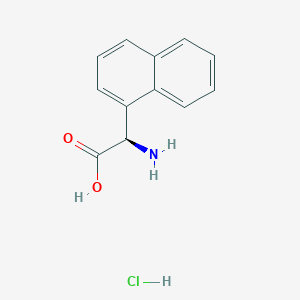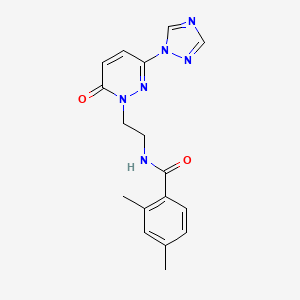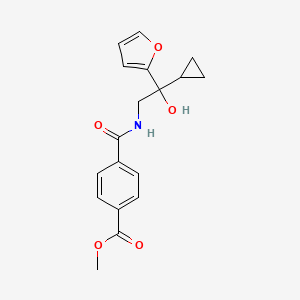
N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the field of cancer research due to its potential as a therapeutic agent.
Wirkmechanismus
N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. By blocking BTK activity, N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide prevents the activation and proliferation of cancer cells. Additionally, N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide has been found to inhibit other signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt and NF-κB pathways.
Biochemical and physiological effects:
N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide has been well-tolerated and shown to have minimal toxicity. However, further studies are needed to determine the safety and efficacy of N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide is its specificity for BTK, which reduces the risk of off-target effects. N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide has also been found to be effective against cancer cells that are resistant to other BTK inhibitors. However, one limitation of N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide is its relatively low potency compared to other BTK inhibitors. Additionally, further studies are needed to optimize the dosing and administration of N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide.
Zukünftige Richtungen
Future research on N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide should focus on optimizing its efficacy and safety in humans. This includes determining the optimal dosing and administration schedule, as well as identifying potential biomarkers that can predict response to treatment. Additionally, N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide may have potential applications in other diseases beyond cancer, such as autoimmune disorders and inflammatory diseases. Further studies are needed to explore these potential therapeutic applications.
Synthesemethoden
The synthesis of N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide involves a multi-step process that begins with the reaction of 4-tert-butylphenylhydrazine with 2-chloroacetyl chloride to form an intermediate product. This intermediate is then reacted with 2-aminothiazole to form the final product, N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide. The purity of the compound is confirmed using various analytical techniques such as high-performance liquid chromatography and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer, including lymphoma, leukemia, and solid tumors. It has been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.
Eigenschaften
IUPAC Name |
N-(4-tert-butylphenyl)-3-[(dimethylamino)methyl]-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3OS/c1-19(2,3)15-7-9-16(10-8-15)20-18(23)22-11-6-12-24-14-17(22)13-21(4)5/h7-10,17H,6,11-14H2,1-5H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNNQRWNFOAJQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCCSCC2CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Phenylmethoxycarbonyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2900705.png)
![3-[(cyanomethyl)sulfanyl]-N-(2,6-dimethylphenyl)-2-thiophenecarboxamide](/img/structure/B2900706.png)




![N-butyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2900713.png)

![2-({4-[(4-{[2-(3-chloroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B2900716.png)
![5-(5-Bromopyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2900717.png)
![2-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]ethan-1-ol, Mixture of diastereomers](/img/structure/B2900718.png)